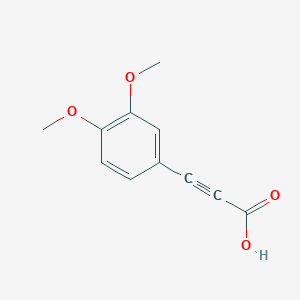

3-(3,4-dimethoxyphenyl)prop-2-ynoic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYMTYGXJXAZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395329 | |

| Record name | 3-(3,4-dimethoxyphenyl)prop-2-ynoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22511-06-4 | |

| Record name | 3-(3,4-dimethoxyphenyl)prop-2-ynoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-Dimethoxy-phenyl)-propynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 3,4 Dimethoxyphenyl Prop 2 Ynoic Acid

Strategies for Carbon-Carbon Triple Bond Formation in Aryl Systems

The creation of the C-C triple bond is the cornerstone of synthesizing 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid. The two main strategies employed are cross-coupling reactions and elimination reactions.

Cross-Coupling Reactions (e.g., Sonogashira, Hagihara) for Arylalkynoic Acid Synthesis

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. iitk.ac.inwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. iitk.ac.inlibretexts.org For the synthesis of this compound, this would involve the coupling of a 3,4-dimethoxyphenyl halide (e.g., 4-iodo-1,2-dimethoxybenzene) with propiolic acid or its ester.

The general reaction scheme is as follows:

Scheme 1: General Sonogashira coupling for the synthesis of this compound.

The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of a copper acetylide from the terminal alkyne, which is then transferred to the palladium complex. wikipedia.org

Various palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly used. nih.gov The choice of base is also crucial, with amines like triethylamine (B128534) or diisopropylamine (B44863) often employed. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts. beilstein-journals.org

A related approach is decarboxylative coupling, where an arylpropiolic acid is coupled with an aryl halide. This method avoids the handling of gaseous and often volatile terminal alkynes. rsc.orgwikipedia.org

Below is a table summarizing typical conditions for Sonogashira-type reactions for the synthesis of arylalkynoic acids.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Iodo-1,2-dimethoxybenzene | Propiolic acid | Pd(PPh₃)₄, CuI | Et₃N | THF | RT | Good |

| 4-Bromo-1,2-dimethoxybenzene | Ethyl propiolate | PdCl₂(PPh₃)₂, CuI | DIPA | Toluene | 80 | Moderate |

| 4-Iodo-1,2-dimethoxybenzene | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃ | n-BuNH₂ | DMF | 60 | High |

| 3,4-Dimethoxy-iodobenzene | Propiolic acid | Pd(PPh₃)₄, DBU | DMSO | RT | Good |

This table is a representation of typical reaction conditions and yields may vary based on specific substrate and reagent concentrations.

Elimination Reactions for Alkyne Generation in this compound Precursors

An alternative strategy for forming the carbon-carbon triple bond is through double dehydrohalogenation of a suitable dihaloalkane precursor. chemistrysteps.comlibretexts.org This process involves two successive E2 elimination reactions. masterorganicchemistry.comyoutube.com

The synthesis would start from a precursor such as 3-(3,4-dimethoxyphenyl)cinnamic acid. This cinnamic acid can be synthesized via a Perkin reaction between 3,4-dimethoxybenzaldehyde (B141060) and acetic anhydride. iitk.ac.inwikipedia.org The cinnamic acid is then halogenated (e.g., with bromine) to form a vicinal dibromide. Treatment of this dibromide with a strong base, such as sodium amide (NaNH₂) in liquid ammonia, induces the double elimination to form the alkyne. libretexts.orglibretexts.org

The general reaction pathway is as follows:

Scheme 2: Synthesis of this compound via an elimination pathway.

A strong base is required for the second elimination of the vinylic halide, which is less reactive than the initial alkyl halide. chemistrysteps.com Three equivalents of base are often necessary when a terminal alkyne is formed, as the third equivalent deprotonates the acidic terminal alkyne. chemistrysteps.com A water workup is then used to reprotonate the alkynide. chemistrysteps.com

Functionalization Approaches for the 3,4-Dimethoxyphenyl Moiety During Synthesis

In most synthetic routes to this compound, the 3,4-dimethoxyphenyl moiety is introduced using a pre-functionalized starting material, such as 3,4-dimethoxybenzaldehyde or a halo-veratrole. However, it is also possible to introduce or modify the methoxy (B1213986) groups during the synthetic sequence.

For example, one could start with a less substituted aromatic ring and introduce the methoxy groups at a later stage. This could be achieved through electrophilic aromatic substitution reactions, although controlling the regioselectivity to obtain the desired 3,4-disubstituted pattern can be challenging. Directing groups may be employed to guide the functionalization to the desired positions. mdpi.comnih.gov

Chemo-, Regio-, and Stereoselective Synthesis Approaches for this compound and Its Analogues

While this compound itself is achiral, the synthesis of its analogues can involve considerations of chemo-, regio-, and stereoselectivity.

Chemoselectivity is important when other reactive functional groups are present in the starting materials. For instance, in a Sonogashira coupling, the palladium catalyst should selectively react with the aryl halide and the alkyne without affecting other functional groups like esters or nitro groups. researchgate.net

Regioselectivity comes into play when there are multiple possible reaction sites. For example, in the functionalization of the aromatic ring, it is crucial to control the position of incoming substituents to achieve the 3,4-dimethoxy pattern. nih.gov Similarly, in elimination reactions, the position of the double and triple bonds needs to be controlled.

Stereoselectivity is a key consideration in the synthesis of chiral analogues of this compound. ethz.chwiley.com For example, if a substituent were to be introduced at the propargylic position, this would create a stereocenter. Asymmetric synthesis methods, such as the use of chiral catalysts or auxiliaries, would be necessary to produce a single enantiomer of the analogue. ethz.chyoutube.com The synthesis of analogues with stereochemistry on the aromatic ring or its substituents would also require stereoselective methods.

Green Chemistry Principles in the Development of Synthetic Routes for this compound

Applying the principles of green chemistry to the synthesis of this compound aims to make the process more environmentally friendly and sustainable. libretexts.org This can be achieved through several approaches:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact. researchgate.net Some coupling reactions, including Sonogashira-type reactions, have been successfully performed in aqueous media. acs.org

Catalysis: The use of highly efficient and recyclable catalysts can reduce waste and energy consumption. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Reactions like the Perkin condensation have good atom economy. bepls.com

Energy Efficiency: Employing energy-efficient methods, such as microwave irradiation or sonochemistry, can shorten reaction times and reduce energy consumption compared to conventional heating. uns.ac.iduns.ac.id

Use of Renewable Feedstocks: Starting from renewable materials, such as compounds derived from biomass, can improve the sustainability of the synthesis. For example, cinnamic acid derivatives can be synthesized from naturally occurring cinnamaldehyde (B126680). researchgate.net

The following table highlights some green chemistry approaches that can be applied to the synthesis of arylalkynoic acids.

| Green Chemistry Principle | Application in Synthesis | Example |

| Greener Solvents | Performing reactions in water or bio-based solvents. | Sonogashira coupling in water. acs.org |

| Energy Efficiency | Using microwave or ultrasound to accelerate reactions. | Sonochemical synthesis of cinnamic acid. uns.ac.iduns.ac.id |

| Recyclable Catalysts | Employing solid-supported or nanoparticulate catalysts. | MCM-41 anchored palladium catalyst for Sonogashira coupling. nih.gov |

| Atom Economy | Designing reactions with minimal byproduct formation. | Knoevenagel or Perkin condensations for precursor synthesis. bepls.com |

| Renewable Feedstocks | Starting from naturally derived materials. | Synthesis from cinnamaldehyde extracted from cinnamon oil. researchgate.net |

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and environmentally benign.

Mechanistic Investigations of Chemical Transformations of 3 3,4 Dimethoxyphenyl Prop 2 Ynoic Acid

Reactions Involving the Terminal Alkyne Functionality

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a range of addition and cycloaddition reactions.

Cycloaddition Reactions (e.g., [2+2], [3+2] cycloadditions, including 'click' chemistry potential)

The alkyne moiety of 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid is an excellent participant in cycloaddition reactions, particularly [3+2] cycloadditions. These reactions are powerful tools for constructing five-membered heterocyclic rings.

A prominent example of a [3+2] cycloaddition is the Huisgen 1,3-dipolar cycloaddition, which often involves the reaction between an alkyne (the dipolarophile) and a 1,3-dipole such as an azide (B81097), nitrile oxide, or nitrone. acs.orgnih.gov The reaction of this compound with an organic azide (R-N₃), for instance, would yield a substituted 1,2,3-triazole. This specific reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The resulting triazole ring is stable and can serve as a rigid linker in more complex molecular architectures.

While [3+2] cycloadditions are most common, other modes like [2+2] and [4+2] cycloadditions are also mechanistically possible, though often requiring photochemical or specific catalytic conditions. For example, Brønsted acid catalysis has been shown to facilitate formal [4+2]-cycloaddition reactions of certain alkynes. wikipedia.org The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory, where the energy gap between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the reaction's facility. nih.gov

Nucleophilic and Electrophilic Additions Across the Triple Bond

The triple bond can be attacked by both nucleophiles and electrophiles.

Electrophilic Addition: In the presence of an electrophile (E⁺), the π-electrons of the alkyne act as a nucleophile. The reaction proceeds via a vinyl carbocation intermediate. The regioselectivity of the addition is dictated by Markovnikov's rule, which states that the electrophile (often H⁺) adds to the carbon atom of the multiple bond that bears the greater number of hydrogen atoms. organic-chemistry.orgfiveable.me For this compound, the terminal carbon (C-3) is more likely to be protonated, leading to the formation of a more stable carbocation at C-2, which is stabilized by the adjacent aromatic ring. A subsequent attack by a nucleophile (Nu⁻) at C-2 yields the final product.

Nucleophilic Addition: While less common for simple alkynes, nucleophilic addition is facilitated by the presence of the electron-withdrawing carboxylic acid group. A nucleophile can attack one of the sp-hybridized carbons, with the regioselectivity depending on the reaction conditions and the nature of the nucleophile. Base-catalyzed additions of nucleophiles like phenoxides or amines to activated triple bonds can occur, providing a route to functionalized alkenes. nih.govacs.org

Hydration, Hydrohalogenation, and Related Pathways

Hydration: The acid-catalyzed addition of water across the triple bond is a classic alkyne reaction. fiveable.me Following Markovnikov's rule, the initial protonation occurs at the terminal carbon. rsc.org A water molecule then attacks the resulting vinyl carbocation at the internal carbon. This process forms an enol intermediate, which is a constitutional isomer of a ketone. The enol rapidly tautomerizes to the more stable keto form. For this compound, this reaction would produce 3-(3,4-dimethoxyphenyl)-2-oxopropanoic acid.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) also proceeds via an electrophilic addition mechanism. fiveable.me The reaction follows Markovnikov's rule, leading to the formation of a vinyl halide where the halogen atom is attached to the more substituted carbon (C-2) and the hydrogen to the terminal carbon (C-3). If two equivalents of HX are used, a second addition can occur to form a geminal dihalide.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a key site for transformations such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions of this compound

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The most direct is Fischer-Spier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). A milder and highly efficient alternative involves the use of coupling reagents. For example, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) activates the carboxylic acid, allowing it to react with an alcohol at room temperature. This method is particularly useful for sensitive substrates.

Amidation: The formation of amides from this compound can be accomplished by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂), which then readily reacts with an amine. Alternatively, peptide coupling reagents like DCC or HATU can be used to directly form the amide bond by reacting the carboxylic acid with an amine, a method commonly employed in the synthesis of complex amides.

| Transformation | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | R-OH, H₂SO₄ (cat.) | Ester | General Knowledge |

| Esterification | R-OH, DCC, DMAP (cat.) | Ester | |

| Amidation | 1. SOCl₂ 2. R-NH₂ | Amide | General Knowledge |

| Amidation | R-NH₂, DCC (or other coupling agent) | Amide |

Decarboxylation Mechanisms and Products

Decarboxylation is a reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org While simple thermal decarboxylation often requires harsh conditions, the decarboxylation of 2-alkynoic acids can be achieved efficiently using transition metal catalysts. nih.gov

Catalytic systems based on palladium, copper, or silver have been developed for this purpose. acs.org For instance, treating this compound with a catalytic amount of a palladium or copper salt can induce the loss of CO₂ to form a metal-acetylide intermediate. nih.gov This intermediate is then protonated during workup to yield the terminal alkyne, 1-ethynyl-3,4-dimethoxybenzene . This method is generally preferred as it proceeds under milder conditions and tolerates a wider range of functional groups compared to high-temperature pyrolysis. nih.gov This catalytic decarboxylation can also be integrated into one-pot coupling reactions, where the in-situ generated terminal alkyne reacts further, for example, in Sonogashira couplings. acs.org

Reactivity of the Dimethoxyphenyl Aromatic Ring

The 3,4-dimethoxy substitution pattern on the phenyl ring significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are activating and ortho-, para-directing. wikipedia.orgvanderbilt.edulibretexts.org However, the presence of the deactivating prop-2-ynoic acid group at the 1-position introduces a competitive electronic effect that modulates the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The two methoxy groups at positions 3 and 4 on the benzene (B151609) ring are strong activating groups due to their ability to donate electron density to the ring through resonance. wikipedia.org This activation would typically direct incoming electrophiles to the positions ortho and para to the methoxy groups. In the case of 3,4-dimethoxyphenyl derivatives, the most activated positions are C-2, C-5, and C-6.

However, the prop-2-ynoic acid substituent is a deactivating group, withdrawing electron density from the aromatic ring and thus making electrophilic substitution more difficult. vanderbilt.edu This deactivation is most pronounced at the ortho and para positions relative to the point of attachment. The interplay between the activating methoxy groups and the deactivating prop-2-ynoic acid group determines the final regiochemical outcome of electrophilic substitution reactions.

In general, for 1,2-dimethoxybenzene (B1683551) (veratrole), electrophilic substitution, such as nitration, tends to occur at the positions para to the methoxy groups, leading to 1,2-dimethoxy-4-nitrobenzene. rsc.org Halogenation with reagents like N-bromosuccinimide (NBS) also shows a preference for substitution at the position para to one of the methoxy groups.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in the reviewed literature, the expected substitution pattern can be predicted. The strong activating effect of the two methoxy groups would likely overcome the deactivating effect of the prop-2-ynoic acid group, directing the incoming electrophile to the C-6 position, which is ortho to the 3-methoxy group and para to the 4-methoxy group, and is sterically the most accessible of the activated positions. Substitution at the C-2 or C-5 positions would be less favored due to increased steric hindrance.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product | Predicted Minor Product(s) |

| HNO₃/H₂SO₄ | 3-(6-Nitro-3,4-dimethoxyphenyl)prop-2-ynoic acid | 3-(2-Nitro-3,4-dimethoxyphenyl)prop-2-ynoic acid, 3-(5-Nitro-3,4-dimethoxyphenyl)prop-2-ynoic acid |

| Br₂/FeBr₃ | 3-(6-Bromo-3,4-dimethoxyphenyl)prop-2-ynoic acid | 3-(2-Bromo-3,4-dimethoxyphenyl)prop-2-ynoic acid, 3-(5-Bromo-3,4-dimethoxyphenyl)prop-2-ynoic acid |

| SO₃/H₂SO₄ | 3-(6-Sulfo-3,4-dimethoxyphenyl)prop-2-ynoic acid | 3-(2-Sulfo-3,4-dimethoxyphenyl)prop-2-ynoic acid, 3-(5-Sulfo-3,4-dimethoxyphenyl)prop-2-ynoic acid |

Note: This table is based on established principles of electrophilic aromatic substitution and may not reflect experimentally verified outcomes.

Oxidation and Reduction Pathways of the Methoxy Groups

The methoxy groups on the aromatic ring can undergo transformation under specific oxidative or reductive conditions.

Oxidation: The methoxy groups are generally stable to mild oxidizing agents. However, under more forcing conditions or with specific reagents, they can be cleaved. Oxidative demethylation of dimethoxybenzene derivatives can be achieved using various reagents, including strong acids or enzymatic systems like cytochrome P450. nih.govnih.gov For instance, the oxidation of 3',4'-dimethoxyflavone (B191118) by human cytochrome P450 enzymes has been shown to result in O-demethylation to form the corresponding hydroxyflavones. nih.govnih.gov While direct oxidation of the methoxy groups in this compound is not specifically detailed, similar pathways could be anticipated.

Reduction: The methoxy groups are generally resistant to reduction. Cleavage of the aryl-oxygen bond to yield the corresponding phenol (B47542) is a challenging transformation that typically requires harsh conditions, such as treatment with strong acids like HBr or HI, or with Lewis acids. A method for the demethylation of aromatic methyl ethers using 3-mercaptopropionic acid has been reported, which could potentially be applied to this compound. google.com This process offers a milder alternative to traditional methods.

Cascade and Multicomponent Reactions Incorporating this compound

The unique combination of an electron-deficient alkyne and a carboxylic acid function makes this compound a valuable substrate for cascade and multicomponent reactions, enabling the rapid construction of complex heterocyclic scaffolds. arkat-usa.orgnih.govmdpi.com

Cascade Reactions: These reactions, where a single reaction setup initiates a sequence of intramolecular transformations, can be effectively triggered with substrates like this compound. For instance, transition metal-catalyzed cascade reactions of arylpropiolic acids have been utilized for the synthesis of various heterocycles. arkat-usa.org While specific examples with this compound are not extensively reported, the general reactivity patterns of arylpropiolic acids suggest its suitability in such transformations. Rhodium-catalyzed intramolecular [4+2] cycloadditions of vinylallenes generated in situ from propargyl esters are a known strategy to form bicyclic compounds, a transformation pathway that could be conceptually applied to derivatives of the title compound. nih.govnih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a one-pot synthesis to form a single product, are a powerful tool in diversity-oriented synthesis. mdpi.comresearchgate.netub.edu Arylpropiolic acids are known to participate in various MCRs. Copper-catalyzed multicomponent reactions, for example, have been employed for the synthesis of diverse heterocyclic structures. beilstein-journals.orgnih.govresearchgate.netrsc.orguva.nl One such reaction involves the decarboxylative cycloaddition of propiolic acids, azides, and arylboronic acids to yield fully substituted 1,2,3-triazoles. nih.gov The this compound, with its activated aromatic ring, could be a suitable substrate for such transformations, leading to a variety of substituted heterocyclic systems.

Table 2: Potential Cascade and Multicomponent Reactions of this compound

| Reaction Type | Catalyst/Reagents | Potential Product Class |

| Cascade [4+2] Cycloaddition | Rh(I) catalyst (from a derivative) | Bicyclic isotoluenes or cyclohexenones |

| Copper-Catalyzed MCR | Cu(OAc)₂, Azide, Arylboronic Acid | Substituted 1,2,3-Triazoles |

| Copper-Catalyzed MCR | CuSO₄, 2-Methylindole, Aldehyde | Spirotetrahydrocarbazoles |

Note: This table illustrates potential applications based on known reactivity patterns of arylpropiolic acids and may not represent experimentally confirmed reactions for the title compound.

Advanced Spectroscopic and Crystallographic Characterization of 3 3,4 Dimethoxyphenyl Prop 2 Ynoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and most direct information regarding the chemical structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms, including those without attached protons (quaternary carbons).

For 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid, the expected proton and carbon chemical shifts are based on the electronic effects of the substituents. The methoxy (B1213986) groups (-OCH₃) are electron-donating, which increases the electron density on the aromatic ring, affecting the chemical shifts of the aromatic protons. The alkyne and carboxylic acid groups are electron-withdrawing, which influences the electronic environment of the entire molecule.

¹H and ¹³C NMR Data:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~11-13 (broad singlet) | ~155-165 |

| Alkyne C≡C-COOH | - | ~85-95 |

| Alkyne C≡C-Ar | - | ~80-90 |

| Aromatic C-1 | - | ~110-120 |

| Aromatic C-2 | - | ~125-135 |

| Aromatic C-3 | - | ~150-160 |

| Aromatic C-4 | - | ~150-160 |

| Aromatic C-5 | ~7.0-7.2 (doublet) | ~115-125 |

| Aromatic C-6 | ~7.3-7.5 (doublet of doublets) | ~110-120 |

| Methoxy (-OCH₃) at C-3 | ~3.9 (singlet) | ~55-60 |

| Methoxy (-OCH₃) at C-4 | ~3.9 (singlet) | ~55-60 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques are employed for definitive structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For example, the signals for the aromatic protons would correlate with their corresponding aromatic carbon signals, and the methoxy proton signals would correlate with the methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). youtube.comresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the aromatic protons would show correlations to the alkyne carbons and other aromatic carbons, while the methoxy protons would show a correlation to the aromatic carbon they are attached to (C-3 or C-4).

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. st-andrews.ac.uk This is crucial for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

In the solid state, strong dipolar couplings and chemical shift anisotropy, which are averaged out in solution, provide rich structural information. st-andrews.ac.uk Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. st-andrews.ac.uk For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms: Each polymorph would exhibit a unique ssNMR spectrum due to differences in crystal packing and intermolecular interactions.

Probe intermolecular interactions: ssNMR can detect through-space interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which are critical in defining the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. apacwomen.ac.inspectroscopyonline.com These two techniques are often complementary. spectroscopyonline.com

The vibrational spectrum of this compound is expected to show characteristic bands for its key functional groups.

Alkyne (C≡C) Stretching: A weak to medium intensity band is expected in the IR spectrum around 2100-2260 cm⁻¹, which is characteristic of the carbon-carbon triple bond stretch. youtube.com In the Raman spectrum, this band is often stronger, especially for symmetrically substituted alkynes.

Aromatic (C=C) Stretching: The benzene ring gives rise to several bands in the 1450-1600 cm⁻¹ region of both IR and Raman spectra. youtube.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methoxy groups is expected in the 2850-2960 cm⁻¹ region. naturalspublishing.com

Carboxylic Acid (C=O and O-H) Stretching: A strong, broad O-H stretching band is expected in the IR spectrum from 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands, which is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration will appear as a strong band around 1700-1725 cm⁻¹.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H Stretch (H-bonded) | 2500-3300 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium to Weak |

| Methoxy C-H | C-H Stretch | 2850-2960 | Medium |

| Alkyne (C≡C) | C≡C Stretch | 2100-2260 | Weak to Medium (IR), Strong (Raman) |

| Carboxylic Acid (C=O) | C=O Stretch | 1700-1725 | Strong |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium to Weak |

| C-O Stretch (Methoxy) | C-O Stretch | 1020-1250 | Strong |

The precise positions and shapes of the vibrational bands can provide information about the molecule's conformation and the extent of hydrogen bonding. For instance, the broadness and position of the O-H stretching band of the carboxylic acid are indicative of strong intermolecular hydrogen bonding, suggesting the formation of dimers in the solid state. naturalspublishing.com Subtle shifts in the aromatic C-H and C=C vibrational modes can also hint at the conformation of the dimethoxyphenyl group relative to the propiolic acid moiety.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the unambiguous confirmation of the molecular formula. For this compound (C₁₁H₁₀O₄), the expected exact mass can be calculated and compared with the experimental value.

Beyond molecular formula confirmation, HRMS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments provide clues about the molecule's structure.

A plausible fragmentation pathway for this compound in ESI-MS (Electrospray Ionization Mass Spectrometry) in negative ion mode would likely start with the deprotonation of the carboxylic acid to form the [M-H]⁻ ion. In positive ion mode, the molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺ would be observed.

Predicted Fragmentation Pattern:

Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da) from the molecular ion. nih.gov

Loss of a methyl group (-CH₃): The methoxy groups can lose a methyl radical (15 Da).

Cleavage of the alkyne: The molecule can cleave at the alkyne bond, leading to fragments corresponding to the dimethoxyphenylacetylene cation or the carboxyl radical.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, providing corroborating evidence for the assignments made by NMR and vibrational spectroscopy.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Motifs

Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular structure and absolute configuration of a chiral compound. This technique would allow for the unambiguous determination of the spatial arrangement of the atoms in this compound. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate the crystal packing motifs.

Hypothetical Data Table for Single-Crystal X-ray Diffraction:

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₀O₄ |

| Formula Weight | 206.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

Note: The values in this table are hypothetical and are presented for illustrative purposes only, as no experimental data has been found.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms by analyzing their unique diffraction patterns. A polymorphism study for this compound would involve crystallizing the compound under various conditions and analyzing the resulting solid forms by PXRD.

Hypothetical Data Table for Powder X-ray Diffraction:

| Polymorph | Characteristic 2θ Peaks (°) |

| Form I | Data not available |

| Form II | Data not available |

Note: This table illustrates how data on different polymorphs would be presented. No experimental data for polymorphs of this compound has been reported.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited States

Electronic spectroscopy investigates the interaction of light with a molecule, providing information about its electronic structure and the transitions between electronic energy levels.

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* transitions within the aromatic ring and the conjugated alkyne-carboxylic acid system.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. This technique provides insights into the excited states of a molecule. A fluorescence study would determine if this compound is emissive and would characterize its excitation and emission wavelengths, as well as its quantum yield.

Hypothetical Spectroscopic Data Table:

| Technique | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) |

| UV-Vis Absorption | Ethanol | Data not available | Data not available | N/A |

| Fluorescence Emission | Ethanol | Data not available | N/A | Data not available |

Note: This table is a template for how such data would be displayed. No experimental electronic spectroscopy data for this compound has been found in the literature.

Computational Chemistry and Quantum Mechanical Studies of 3 3,4 Dimethoxyphenyl Prop 2 Ynoic Acid

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, are utilized to determine the most stable molecular geometry by finding the minimum energy conformation. nih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.com A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. schrodinger.comresearchgate.net

For this compound, the HOMO is typically localized on the electron-rich dimethoxyphenyl ring, while the LUMO is often distributed over the electron-withdrawing propiolic acid moiety. This distribution highlights the intramolecular charge transfer characteristics of the molecule.

Table 1: Calculated HOMO-LUMO Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.10 |

| Energy Gap (ΔE) | 4.15 |

Note: The data in this table is illustrative and based on typical values for similar aromatic carboxylic acids.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, with different colors indicating varying electrostatic potentials.

In the MEP map of this compound, the regions of negative potential (typically colored red) are concentrated around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the acidic hydrogen of the carboxyl group, making it a likely site for nucleophilic attack.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which can then be compared with experimental results for structural validation.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts are instrumental in assigning the signals in experimentally obtained NMR spectra.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies of this compound can be calculated using DFT. nih.govscifiniti.com The theoretical vibrational spectrum provides a detailed assignment of the vibrational modes of the molecule, such as the characteristic stretching frequencies of the C≡C triple bond, the C=O of the carboxylic acid, and the aromatic C-H bonds. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| -C≡C- | Stretch | 2210 |

| C=O | Stretch | 1725 |

| O-H | Stretch | 3500 |

| C-O-C | Asymmetric Stretch | 1260 |

| Aromatic C-H | Stretch | 3050 |

Note: The data in this table is illustrative and based on characteristic vibrational frequencies for these functional groups.

In Silico Studies on Reaction Mechanisms and Transition States of this compound Reactions

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out. This provides valuable information on the feasibility of a reaction, its kinetics, and the stability of any intermediates. For instance, the mechanism of esterification or amidation of the carboxylic acid group can be studied to understand the energy barriers and the geometry of the transition states.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of this compound over time. mdpi.commdpi.com These simulations provide insights into how the molecule behaves in different environments, such as in a solvent or interacting with a biological membrane. MD simulations can reveal the preferred conformations of the molecule and the rotational freedom around its single bonds, which is crucial for understanding its interactions with other molecules.

Molecular Docking Studies with Representative Biomolecules (e.g., protein active sites, nucleic acids) to Predict Binding Modes and Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. mdpi.commdpi.com This method is widely used in drug discovery to screen for potential drug candidates.

For this compound, docking studies can be performed with various protein targets to predict its binding affinity and interaction modes. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the protein's active site, or hydrophobic interactions involving the dimethoxyphenyl ring. nih.gov The results are often expressed as a docking score, which estimates the binding energy of the ligand-protein complex.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Docking Score (kcal/mol) | -7.8 |

| Key Interacting Residues | Arg120, Ser245, Phe330 |

| Types of Interactions | Hydrogen bonds, π-π stacking |

Note: The data in this table is illustrative and for a hypothetical interaction.

These computational approaches provide a comprehensive understanding of the chemical and physical properties of this compound at the molecular level, guiding further experimental research and potential applications.

Role of 3 3,4 Dimethoxyphenyl Prop 2 Ynoic Acid As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The rigid framework and electron-deficient nature of the alkyne moiety in 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid, coupled with the directing and activating effects of the carboxylic acid and the dimethoxyphenyl group, make it an exceptional starting material for the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the triple bond allows for various cyclization strategies, leading to the formation of aromatic and non-aromatic ring systems.

One of the primary applications of this compound is in cycloaddition reactions. For instance, it can react with 1,3-dipoles, such as azides or nitrile oxides, in [3+2] cycloadditions to furnish five-membered heterocycles like triazoles and isoxazoles, respectively. These heterocyclic cores are prevalent in many pharmaceutically active compounds.

Furthermore, the presence of the carboxylic acid group enables intramolecular cyclization pathways. Under appropriate conditions, the carboxylate can act as an internal nucleophile, attacking the activated alkyne. This strategy is particularly useful for the synthesis of oxygen-containing heterocycles like coumarins and isocoumarins, which are known for their broad range of biological activities. The synthesis of isocoumarins, for example, can be achieved through the palladium-catalyzed cyclization of this compound with aryl halides.

Building Block for Natural Product Total Synthesis and Analogues

The 3,4-dimethoxyphenyl motif is a common structural feature in a vast number of natural products, particularly in the class of alkaloids and lignans, which exhibit significant biological properties. Consequently, this compound serves as an ideal starting material for the total synthesis of these complex molecules and their analogues.

A notable example is its potential use in the synthesis of isoquinoline (B145761) alkaloids, such as papaverine (B1678415) and its derivatives. The carbon backbone of the propiolic acid can be elaborated and cyclized to form the characteristic isoquinoline core. The synthesis often involves an initial amidation of the carboxylic acid followed by a Bischler-Napieralski or a Pictet-Spengler type cyclization, where the alkyne can be suitably transformed prior to the ring-closing step.

Moreover, this compound is a valuable precursor for the synthesis of neolignans, a class of natural products with diverse pharmacological activities, including anticancer and anti-inflammatory effects. The propiolic acid can undergo stereoselective reduction and coupling reactions to construct the complex stereochemistry often found in these molecules.

Applications in the Construction of Medicinal Chemistry Scaffolds

In the realm of medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. The structural rigidity and defined spatial orientation of the substituents in this compound make it an attractive template for the design of enzyme inhibitors and receptor modulators.

The propiolic acid moiety can act as a bioisostere for other functional groups, or it can be incorporated into larger molecules to provide a rigid linker between different pharmacophoric elements. For instance, it can be used to synthesize analogues of combretastatin, a potent natural product that inhibits tubulin polymerization. The triple bond can be converted to a cis-stilbene, which is a key structural feature for the biological activity of combretastatins.

Furthermore, the 3,4-dimethoxyphenyl group is a well-known pharmacophore that interacts with various biological targets. By using this compound as a starting material, medicinal chemists can readily access a library of compounds containing this important motif, which can then be screened for a wide range of biological activities, including potential kinase inhibitors or phosphodiesterase inhibitors.

Design and Synthesis of Advanced Materials Precursors

The unique electronic and structural properties of this compound also lend themselves to the field of materials science. The conjugated system of the aryl and alkyne groups can be exploited to create organic materials with interesting photophysical and electronic properties.

This compound can serve as a monomer in the synthesis of functional polymers. For example, through polymerization reactions involving the alkyne and carboxylic acid functionalities, it is possible to create polyesters or polyamides with pendant dimethoxyphenyl groups. These polymers may exhibit properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Investigation of Biological Activities and Molecular Mechanisms of 3 3,4 Dimethoxyphenyl Prop 2 Ynoic Acid and Its Analogues

Structure-Activity Relationship (SAR) Studies of Functional Group Variations and Stereoisomers

While specific structure-activity relationship (SAR) studies for 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally similar cinnamic acid (trans-3-phenyl-2-propenoic acid) derivatives. The biological activities of these compounds are significantly influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the carboxylic acid group.

For instance, research on the hepatoprotective effects of cinnamic acid derivatives has shown that the presence of a methoxy (B1213986) group at the 3 or 4-position of the phenyl ring is a key feature for activity. nih.gov Similarly, a 3,4-methylenedioxy moiety also confers significant protective effects. nih.gov Conversely, compounds with dihydroxy, dimethoxy, or bulky dibenzyloxy substituents at the 3,4-positions tend to exhibit lower activity. nih.gov This suggests that the 3,4-dimethoxy substitution pattern in the target compound is likely a critical determinant of its biological profile.

The carboxylic acid group is another crucial element in the SAR of these molecules. The introduction of a carboxylic acid function can, in some cases, reduce the toxicity of the parent compound. youtube.com Modifications of this group, such as esterification or amidation, are known to significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. nih.govwjbphs.com For example, amidation of cinnamic acids with various amines has been explored to generate potent anti-inflammatory conjugates. wjbphs.com

The degree of unsaturation in the propanoic acid side chain also plays a role. The presence of a double bond, as in cinnamic acids, introduces rigidity and the possibility of E/Z isomerism, which can affect receptor binding and biological activity. youtube.com The triple bond in this compound introduces even greater rigidity and a linear geometry, which would be expected to have a profound impact on its interaction with biological targets compared to its propenoic or propanoic acid counterparts.

Exploration of Potential Enzyme Inhibition Mechanisms at the Molecular Level

Enzyme inhibition is a common mechanism through which small molecules exert their biological effects. While specific enzymes inhibited by this compound have not been definitively identified in the available literature, studies on its analogues provide clues to its potential targets. Cinnamic acid derivatives have been shown to inhibit various enzymes, including lipoxygenases (LOX), which are involved in inflammatory pathways. nih.govmdpi.com For example, certain phenyl-substituted cinnamic acids have demonstrated potent inhibition of soybean LOX. nih.gov Other enzymes, such as tyrosinase, α-glucosidase, and cholinesterases, are also known to be inhibited by various natural and synthetic derivatives of phenolic acids. nih.govnih.govscienceopen.com

The mechanisms of enzyme inhibition can be broadly categorized as reversible or irreversible. Reversible inhibition can be competitive, where the inhibitor binds to the active site and competes with the substrate, or non-competitive, where the inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its activity. semanticscholar.org Irreversible inhibition often involves the formation of a covalent bond between the inhibitor and the enzyme, leading to a long-lasting loss of enzyme function. semanticscholar.orgnih.gov This can occur through the metabolic activation of the inhibitor by the enzyme itself into a reactive species that then binds to the enzyme, a process known as mechanism-based inhibition. nih.gov Given the chemical structure of this compound, with its electron-rich aromatic ring and reactive triple bond, it is plausible that it could act as an inhibitor for a range of enzymes through various mechanisms, although further experimental validation is required.

Antioxidant Activity: Mechanistic Pathways of Radical Scavenging and Metal Chelation

The antioxidant properties of phenolic compounds, including derivatives of cinnamic acid, are well-established and are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. researchgate.net The presence of methoxy groups on the phenyl ring, as in this compound, is known to enhance the antioxidant activity of these compounds. nih.gov Methylated cinnamic acid derivatives, such as 3,4-dimethoxycinnamic acid, have been shown to improve cell viability and increase the expression of endogenous antioxidant enzymes. nih.gov

The primary mechanisms of antioxidant activity include:

Radical Scavenging: Phenolic compounds can directly react with and quench various reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the superoxide (B77818) anion, hydroxyl radical, and nitric oxide. researchgate.net The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficiency of the parent molecule. The antioxidant activity of phenolic acids is often evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com

Metal Chelation: Some phenolic compounds can chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of free radicals through the Fenton reaction. nih.gov By binding to these metal ions, the compounds prevent them from participating in oxidative reactions. This activity is often associated with the presence of multiple hydroxyl or other electron-donating groups on the aromatic ring. nih.gov

A close analogue, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has been shown to reduce the formation of intracellular ROS, suggesting that the dimethoxyphenyl moiety contributes significantly to the antioxidant potential of this class of compounds. nih.govnih.gov

Anti-inflammatory Pathways and Cellular Signaling Modulation

The anti-inflammatory properties of this compound analogues are a significant area of investigation. Studies on HDMPPA have provided detailed insights into the molecular pathways involved in its anti-inflammatory effects. nih.govnih.gov In lipopolysaccharide (LPS)-stimulated microglial cells, HDMPPA has been shown to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), by inhibiting the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

This anti-inflammatory action is mediated through the modulation of several key cellular signaling pathways:

NF-κB Pathway: HDMPPA inhibits the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govnih.gov This inhibition is achieved by preventing the degradation and phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another crucial pathway in the inflammatory response. HDMPPA has been found to suppress the phosphorylation of MAPKs in LPS-stimulated cells, thereby dampening the downstream inflammatory signaling. nih.govnih.gov

PI3K/Akt Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is also implicated in inflammation. HDMPPA has been demonstrated to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, further contributing to its anti-inflammatory effects. nih.gov

The following table summarizes the observed anti-inflammatory effects of the analogue HDMPPA in an in vitro model.

| Inflammatory Mediator/Pathway | Effect of HDMPPA | Cell Model | Reference |

| Nitric Oxide (NO) Production | Significantly Suppressed | LPS-stimulated BV2 microglia | nih.govnih.gov |

| Prostaglandin E2 (PGE2) Production | Significantly Suppressed | LPS-stimulated BV2 microglia | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) Expression | Significantly Suppressed | LPS-stimulated BV2 microglia | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) Expression | Significantly Suppressed | LPS-stimulated BV2 microglia | nih.gov |

| Pro-inflammatory Cytokine (TNF-α, IL-1β) Expression | Attenuated | LPS-stimulated BV2 microglia | nih.govnih.gov |

| NF-κB Activation | Inhibited | LPS-stimulated BV2 microglia | nih.govnih.gov |

| MAPK Phosphorylation | Suppressed | LPS-stimulated BV2 microglia | nih.gov |

| Akt Phosphorylation | Suppressed | LPS-stimulated BV2 microglia | nih.gov |

These findings suggest that compounds with the 3,4-dimethoxyphenyl scaffold have the potential to exert significant anti-inflammatory effects by targeting multiple signaling pathways.

Interaction with Cellular Components at the Molecular Level (e.g., protein binding, nucleic acid interaction)

The binding of small molecules to proteins is governed by a combination of forces, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. youtube.com Aromatic carboxylic acids are known to bind to proteins, with serum albumin being a common example. nih.gov The dimethoxyphenyl group of the target compound would likely participate in hydrophobic interactions within protein binding pockets, while the carboxylic acid group could form hydrogen bonds or ionic interactions with basic amino acid residues. nih.gov

Interactions with nucleic acids are also possible. While many well-known DNA-binding molecules are intercalators that insert between base pairs, other modes of interaction, such as groove binding and electrostatic interactions with the phosphate (B84403) backbone, are also common. researchgate.net The planar aromatic ring of this compound could potentially interact with the bases of DNA, although specific studies are needed to confirm this.

In Vitro and Theoretical Models for Mechanistic Elucidation (Excluding In Vivo/Clinical Outcomes)

A variety of in vitro and theoretical models are employed to elucidate the mechanisms of action of compounds like this compound and its analogues.

In Vitro Models:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme, such as LOX, tyrosinase, or α-glucosidase. mdpi.comnih.gov

Antioxidant Capacity Assays: Common assays include the DPPH radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. researchgate.net

Cell-Based Assays: These models use cultured cells to study the effects of a compound on cellular processes. For example, macrophage-like cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV2) are often stimulated with LPS to induce an inflammatory response, which can then be measured in the presence of the test compound. nih.govaccscience.com This allows for the investigation of effects on signaling pathways like NF-κB and MAPK. nih.govnih.gov

Theoretical Models:

Molecular Docking: This computational technique is used to predict the preferred binding orientation of a small molecule to a target protein. nih.govmdpi.com By simulating the interaction between the ligand (the small molecule) and the protein's binding site, molecular docking can provide insights into the potential binding affinity and the key amino acid residues involved in the interaction. nih.govmdpi.com This can help to identify potential enzyme targets and guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds and to identify the key structural features that are important for activity.

These in vitro and theoretical approaches are essential tools in the early stages of drug discovery, providing valuable information on the potential mechanisms of action of new compounds before they are advanced to more complex biological systems.

Metabolic Pathway Elucidation for 3 3,4 Dimethoxyphenyl Prop 2 Ynoic Acid Theoretical and in Vitro

Predicted Phase I Metabolic Transformations (e.g., O-demethylation, alkyne hydration/oxidation)

Phase I metabolism introduces or exposes functional groups, typically increasing the polarity of the molecule. For 3-(3,4-dimethoxyphenyl)prop-2-ynoic acid, the primary predicted transformations involve modifications to the methoxy (B1213986) groups and the alkyne side chain.

O-demethylation: The two methoxy groups on the phenyl ring are prime targets for O-demethylation. This reaction is a common metabolic route for many dimethoxy-substituted aromatic compounds. nih.govnih.gov It is predicted that sequential demethylation would occur, yielding first two possible monophenolic intermediates (3-hydroxy-4-methoxyphenyl and 4-hydroxy-3-methoxyphenyl derivatives) and subsequently the dihydroxy metabolite, 3-(3,4-dihydroxyphenyl)prop-2-ynoic acid (caffeic acid propynoic analogue). nih.govresearchgate.net

Alkyne Hydration/Oxidation: The carbon-carbon triple bond (alkyne) is a site of significant reactivity. Cytochrome P450 enzymes are known to oxidize alkynes, which can lead to several outcomes. nih.gov A key predicted pathway is the hydration of the alkyne. This reaction, often catalyzed by acid or metal ions like mercury(II) in chemical synthesis, can also occur enzymatically. libretexts.org Hydration of the alkyne would initially produce an unstable enol intermediate, which would rapidly tautomerize to form a more stable ketone. libretexts.orglibretexts.org Another potential, though less common, P450-mediated reaction is the oxidation of the alkyne to a reactive ketene (B1206846) intermediate. nih.gov

Table 1: Predicted Phase I Metabolites of this compound

| Metabolic Reaction | Predicted Metabolite | Notes |

|---|---|---|

| O-demethylation (at C4) | 3-(4-hydroxy-3-methoxyphenyl)prop-2-ynoic acid | Formation of a phenolic group, a substrate for Phase II conjugation. |

| O-demethylation (at C3) | 3-(3-hydroxy-4-methoxyphenyl)prop-2-ynoic acid | Formation of a phenolic group, a substrate for Phase II conjugation. |

| Bis-O-demethylation | 3-(3,4-dihydroxyphenyl)prop-2-ynoic acid | Formation of a catechol structure, similar to caffeic acid. wikipedia.org |

| Alkyne Hydration | 3-(3,4-dimethoxyphenyl)-3-oxopropanoic acid | Proceeds via an enol intermediate which undergoes keto-enol tautomerism. libretexts.org |

Predicted Phase II Conjugation Pathways (e.g., glucuronidation, sulfation)

Following Phase I, the parent compound and its metabolites can undergo Phase II conjugation reactions, where an endogenous molecule is attached, greatly increasing water solubility and facilitating excretion. nih.govdrughunter.com

Glucuronidation: This is a major Phase II pathway. jove.comupol.cz The carboxylic acid moiety of the parent compound is a substrate for UGT (UDP-glucuronosyltransferase) enzymes, leading to the formation of an acyl glucuronide. nih.govacs.org This type of conjugate can sometimes be reactive. nih.govhyphadiscovery.com Furthermore, the phenolic hydroxyl groups introduced during Phase I O-demethylation are excellent substrates for glucuronidation, forming ether glucuronides. jove.comresearchgate.net

Sulfation: The phenolic metabolites generated in Phase I are also prime candidates for sulfation. nih.gov This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group to the hydroxyl moiety. nih.govcambridge.org Sulfation is a common pathway for detoxifying phenolic compounds and often competes with glucuronidation. researchgate.net

Table 2: Predicted Phase II Conjugates

| Conjugation Reaction | Substrate (Parent or Phase I Metabolite) | Predicted Conjugate Type |

|---|---|---|

| Glucuronidation | This compound | Acyl Glucuronide |

| Glucuronidation | Phenolic Metabolites (from O-demethylation) | Ether Glucuronide |

| Sulfation | Phenolic Metabolites (from O-demethylation) | Sulfate Ester |

Role of Specific Enzyme Systems in Metabolism (e.g., Cytochrome P450 isoforms)

Specific enzyme families are responsible for catalyzing the predicted metabolic reactions.

Cytochrome P450 (CYP450) Superfamily: This is the most important collection of enzymes involved in Phase I drug metabolism. openanesthesia.orgnih.gov

O-demethylation: CYP enzymes, particularly isoforms like CYP1A2, CYP2D6, and CYP3A4, are well-known to catalyze the O-demethylation of aromatic ethers. criver.com The specific isoforms involved would depend on the precise stereochemistry and electronic properties of the substrate.

Alkyne Oxidation: CYP enzymes are also responsible for the oxidation of carbon-carbon triple bonds. nih.gov In some cases, this can lead to mechanism-based inactivation of the enzyme itself. nih.gov Some P450s have been identified that can catalyze the formation of enyne moieties, highlighting their capability to act on triple bonds. nih.gov

UDP-glucuronosyltransferases (UGTs): This family of enzymes catalyzes glucuronidation. jove.comupol.cz Specific isoforms are responsible for conjugating different functional groups. UGTs such as UGT1A3, UGT1A9, and especially UGT2B7 are known to catalyze the formation of acyl glucuronides from carboxylic acid substrates. nih.gov Phenolic hydroxyl groups are conjugated by a broader range of UGTs, including UGT1A1, UGT1A6, and UGT1A9.

Sulfotransferases (SULTs): These cytosolic enzymes catalyze sulfation. cambridge.org Isoforms such as SULT1A1, SULT1A3, and SULT1E1 are primarily responsible for the sulfation of phenolic compounds in humans. cambridge.org

Comparison with Known Metabolic Pathways of Related Phenylpropanoids

The predicted metabolism of this compound is strongly supported by the known biotransformation of structurally related phenylpropanoids like ferulic acid and caffeic acid. mdpi.comresearchgate.net

Ferulic Acid (4-hydroxy-3-methoxyphenylpropenoic acid): Ferulic acid is structurally very similar, containing a 4-hydroxy-3-methoxy substitution pattern and a propenoic acid side chain instead of a propynoic one. Its metabolism involves O-demethylation to form caffeic acid. mdpi.com The phenolic and carboxylic acid groups are extensively conjugated through glucuronidation and sulfation. nih.gov The side chain can undergo reduction and subsequent degradation. mdpi.com

Caffeic Acid (3,4-dihydroxyphenylpropenoic acid): Caffeic acid is the dihydroxy analogue of the title compound (with a propenoic acid side chain). It is a central metabolite in the phenylpropanoid pathway. wikipedia.orggenome.jp Its metabolism involves methylation (catalyzed by Catechol-O-methyltransferase, COMT) to form ferulic acid. wikipedia.org The primary routes of elimination are glucuronidation and sulfation of the phenolic hydroxyls. mdpi.com The side chain can also be reduced and decarboxylated by gut microbiota. researchgate.net

The comparison suggests that O-demethylation and subsequent conjugation are highly probable metabolic pathways for this compound, mirroring the fate of these well-studied natural products. The primary difference lies in the metabolism of the unsaturated side chain, with the alkyne group of the title compound predicted to undergo hydration rather than the side-chain reduction seen with the alkene groups of caffeic and ferulic acids.

Table 3: Comparative Metabolism of Phenylpropanoids

| Compound | Key Phase I Reactions | Key Phase II Reactions |

|---|---|---|

| This compound (Predicted) | O-demethylation, Alkyne Hydration/Oxidation | Glucuronidation (acyl and ether), Sulfation |

| Ferulic Acid (Known) | O-demethylation, Side-chain reduction mdpi.com | Glucuronidation, Sulfation nih.gov |

| Caffeic Acid (Known) | O-methylation, Side-chain reduction/decarboxylation wikipedia.orgresearchgate.net | Glucuronidation, Sulfation mdpi.com |

In Silico Metabolic Prediction and Metabolite Identification Strategies

Given the absence of empirical data, computational (in silico) tools are invaluable for predicting metabolism.

In Silico Prediction: Various software platforms can predict sites of metabolism and the resulting metabolites. These tools use rule-based systems derived from known metabolic reactions or sophisticated machine learning models trained on large datasets of metabolic transformations. They can highlight the most probable sites for CYP450-mediated oxidation (e.g., the methoxy groups) and predict the likelihood of conjugation reactions. These models can help prioritize which metabolites to search for in subsequent in vitro experiments.

Metabolite Identification Strategies: Should in vitro studies be performed (e.g., using liver microsomes or hepatocytes), identifying the predicted metabolites would require advanced analytical techniques.

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the primary tool for metabolite identification. acs.org High-resolution mass spectrometry (HRMS) provides accurate mass data to determine the elemental composition of potential metabolites. Tandem MS (MS/MS) fragments the metabolite ions, providing structural information that can help locate the site of modification (e.g., distinguishing between a 3-O-demethylated and a 4-O-demethylated product).

Alkyne-Specific Derivatization: The alkyne group offers a unique chemical handle for targeted identification. Copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (click chemistry) can be employed. nih.govnih.gov By reacting the sample with an azide-containing tag (e.g., a tag with a unique isotopic signature or a fluorescent group), any alkyne-containing species (the parent compound and any metabolites retaining the alkyne) can be selectively labeled, making them easier to detect and identify within a complex biological matrix. nih.gov

Future Research Directions and Translational Perspectives for 3 3,4 Dimethoxyphenyl Prop 2 Ynoic Acid Research

Development of Novel Stereoselective Synthetic Routes for 3-(3,4-Dimethoxyphenyl)prop-2-ynoic Acid

While this compound is an achiral molecule, its future derivatives, created through reactions at the alkyne or carboxylic acid, could possess one or more stereocenters. The development of stereoselective synthetic methodologies is paramount, as the biological activity and material properties of chiral molecules are often highly dependent on their specific stereochemical configuration.

Future research could focus on asymmetric transformations of the alkyne. For instance, stereoselective reduction of the triple bond to a chiral disubstituted alkene would generate derivatives with E/Z isomerism and potential axial chirality. Furthermore, addition reactions across the alkyne, catalyzed by chiral metal complexes, could introduce new stereocenters. Strategies employing chiral phosphoric acids as catalysts have proven effective in the asymmetric allylation of esters and ketones, and similar principles could be adapted for reactions involving derivatives of this compound. nih.gov The development of catalytic asymmetric coupling methods, which have been successful in the stereoselective synthesis of complex molecules like ProTides, could offer a pathway to control the stereochemistry at a phosphorus center if the carboxylic acid were converted to a phosphate (B84403) derivative. thieme-connect.de

Another avenue involves the use of multicomponent reactions, such as the aldehyde-alkyne-amine (A³) coupling, which can generate complex propargylic amines. acs.orgresearchgate.net Applying this to a derivative of this compound could produce multifunctional molecules where subsequent chiral resolution or asymmetric synthesis would be crucial for elucidating structure-activity relationships. researchgate.net The goal would be to establish robust, catalyst-controlled protocols that provide access to specific stereoisomers in high purity, a critical step for translational applications in medicine and materials. nih.gov

Exploration of Bio-orthogonal Reactions and Chemical Biology Applications Utilizing the Alkyne Moiety

The terminal alkyne is one of the most widely used functional groups in bioorthogonal chemistry. nih.gov Its small size, stability in biological environments, and unique reactivity make it an ideal chemical handle for studying biological processes in living systems. nih.govresearchgate.net The alkyne moiety of this compound is perfectly suited for a range of bioorthogonal ligations.

The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction, which forms a stable triazole linkage. researchgate.netnih.gov This reaction could be used to attach this compound to azide-modified biomolecules, such as proteins or glycans, for imaging or purification purposes. nih.gov For applications in living cells where copper toxicity is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes offers a copper-free alternative. acs.org

Future research could involve designing and synthesizing derivatives of this compound that act as probes. For example, by attaching a fluorophore or an affinity tag to the aromatic ring, the resulting molecule could be "clicked" onto a biological target for visualization or pull-down experiments. The development of fluorogenic probes, where fluorescence is activated upon reaction with the target, is a particularly promising area. nih.gov The inherent biological relevance of the 3,4-dimethoxyphenyl motif, found in analogues of neurotransmitters like dopamine, could guide the design of targeted probes for neurochemical studies. wikipedia.org

Table 1: Potential Bio-orthogonal Reactions for this compound

| Reaction Name | Catalyst/Promoter | Key Features | Potential Application |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) salts | High efficiency, forms stable triazole | In vitro labeling, proteomics |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained cyclooctynes | Copper-free, suitable for live cells | Live-cell imaging, tracking |

| Sonogashira Coupling | Palladium/Copper | Forms C-C bonds with aryl halides | Surface functionalization, material conjugation |

| Nitrone-Alkyne Cycloaddition | None or Copper(I) | Alternative to azide-based reactions | Imaging sugar metabolism |

Advanced Material Science Applications (e.g., polymerizable monomers, non-linear optical materials)

The rigid structure and reactive functionalities of this compound make it an attractive monomer for the synthesis of advanced polymers. numberanalytics.com The alkyne group can participate in various polymerization reactions, including polyaddition, cyclotrimerization, and transition-metal-catalyzed polycoupling reactions like Sonogashira coupling. oup.commdpi.com

Polymerization of this monomer could lead to substituted polyphenylacetylenes. Such polymers are known for their conjugated backbones, which can impart interesting optoelectronic properties. mdpi.com The presence of the 3,4-dimethoxyphenyl substituents could enhance solubility and processability while also allowing for fine-tuning of the polymer's electronic characteristics. These materials could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).